3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid, also known as THICAPA, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This compound functions as a ligand for amyloid-beta 42 (Aβ42), a peptide implicated in the pathogenesis of Alzheimer’s disease due to its role in forming neurotoxic aggregates.
The synthesis of 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid can be achieved through various chemical reactions. The primary methods include:
The molecular structure of 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid can be described using several structural representations:
These details provide insight into the compound's chemical identity and facilitate further research into its properties and applications.
THICAPA has been identified as a ligand for Aβ42, which suggests its involvement in biochemical interactions that may influence amyloid aggregation. The compound's reactivity can be attributed to its functional groups that allow it to interact with target peptides effectively.
In vitro studies have shown that THICAPA reduces fibrillary Aβ42 aggregation and improves cell viability in neuronal cell lines exposed to Aβ42 . Additionally, it has been tested in Drosophila models carrying human Aβ42 genes, demonstrating its potential protective effects against Aβ42-induced toxicity.
The mechanism of action for 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid primarily involves its binding affinity for Aβ42. By interacting with this peptide:
In experimental models, THICAPA has shown a capacity to rescue phenotypic defects caused by Aβ42 toxicity and enhance motor functions in Drosophila models .
The physical properties of THICAPA are essential for understanding its behavior in biological systems:
Chemical properties include:
These properties contribute to its potential therapeutic efficacy and bioavailability in biological systems .
3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid holds promise in several scientific domains:
Tetrahydroisoquinoline (TIQ) derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have evolved from botanical alkaloids to modern therapeutic agents. Early TIQs like papaverine from Papaver somniferum established foundational knowledge about this scaffold's bioactivity, particularly in cardiovascular and neurological systems [6]. The contemporary exploration of TIQs accelerated with synthetic innovations enabling precise modifications of the core structure. Notably, the strategic incorporation of amino acid moieties—exemplified by 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)—demonstrated enhanced bioavailability and receptor specificity [5] [6]. These advances positioned TIQs as privileged structures in central nervous system drug discovery, particularly for neurodegenerative pathologies where traditional small molecules face bioavailability challenges.
Amyloid-beta 42 (Aβ42) aggregation represents a seminal pathophysiological mechanism in Alzheimer's disease (AD), driving neurotoxicity through oligomer formation, mitochondrial dysfunction, and synaptic impairment. Despite hundreds of clinical candidates targeting Aβ42, few have successfully modulated its aggregation kinetics without significant off-target effects. The discovery of THICAPA (3-[[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid) emerged from systematic screening of Aβ42-binding ligands capable of inhibiting fibrillization while lacking the peptidic character that limits blood-brain barrier permeability [2]. Unlike monoclonal antibodies requiring invasive administration, small molecule Aβ42 ligands like THICAPA offer oral bioavailability and potential for early intervention in AD progression.
The molecular hybridization of TIQ with β-alanine yielded 3-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid (CAS 1017667-47-8), a novel compound with distinctive neuroprotective properties. This molecule features a carboxamide linkage connecting the TIQ nucleus to a propanoic acid terminus, creating structural complementarity to Aβ42 aggregation domains [1]. Preclinical evidence positions it as a multi-target therapeutic candidate: it simultaneously inhibits Aβ42 fibrillization, rescues neuronal viability, and modulates neuroinflammatory pathways [2]. Its emergence represents a strategic shift from symptomatic AD treatments toward disease-modifying agents targeting core pathological mechanisms.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7